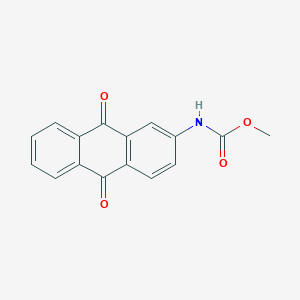
methyl N-(9,10-dioxoanthracen-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-(9,10-dioxoanthracen-2-yl)carbamate is an organic compound with the molecular formula C16H11NO4. It is a derivative of anthraquinone, a class of compounds known for their diverse applications in dyes, pigments, and pharmaceuticals. The compound features a carbamate group attached to the anthraquinone core, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(9,10-dioxoanthracen-2-yl)carbamate typically involves the reaction of 9,10-anthraquinone with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 9,10-anthraquinone and methyl isocyanate.
Reaction Conditions: The reaction is conducted in an inert atmosphere, often under nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at around 50-60°C.
Catalysts and Solvents: Common solvents include dichloromethane or toluene. Catalysts such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors with precise temperature and pressure control.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl N-(9,10-dioxoanthracen-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols can react with the carbamate group under mild conditions.
Major Products
The major products formed from these reactions include various anthraquinone derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Methyl N-(9,10-dioxoanthracen-2-yl)carbamate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in organic transformations.
Biology: The compound exhibits biological activity and is studied for its potential use in drug development, particularly in anticancer and antimicrobial research.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the production of dyes and pigments due to its stable chromophore.
Mechanism of Action
The mechanism of action of methyl N-(9,10-dioxoanthracen-2-yl)carbamate involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits specific enzymes involved in cellular metabolism, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(9,10-dioxoanthracen-1-yl)-2-methylbenzamide
- N-(9,10-dioxoanthracen-1-yl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide
- N-(9,10-dioxoanthracen-2-yl)-4-methylbenzamide
Uniqueness
Methyl N-(9,10-dioxoanthracen-2-yl)carbamate is unique due to its specific carbamate group, which imparts distinct chemical reactivity and biological activity compared to other anthraquinone derivatives. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
CAS No. |
6937-79-7 |
|---|---|
Molecular Formula |
C16H11NO4 |
Molecular Weight |
281.26 g/mol |
IUPAC Name |
methyl N-(9,10-dioxoanthracen-2-yl)carbamate |
InChI |
InChI=1S/C16H11NO4/c1-21-16(20)17-9-6-7-12-13(8-9)15(19)11-5-3-2-4-10(11)14(12)18/h2-8H,1H3,(H,17,20) |
InChI Key |
CESNWXSYWZEOEI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















